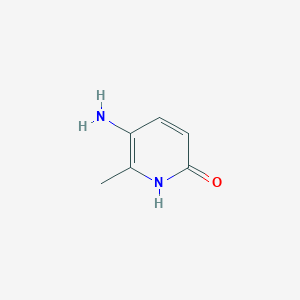
7-Bromo-5-chloro-1H-indole
Descripción general
Descripción
7-Bromo-5-chloro-1H-indole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a 7-substituted indole derivative .
Synthesis Analysis
The synthesis of 7-Bromo-5-chloro-1H-indole involves several steps. One method involves the use of 7-bromoindole-2-carboxylic acid . Another method involves the Leimgruber–Batcho indole synthesis . A process for efficient synthesis of 5-bromoindole has also been reported, which involves a sodium sulfonate substitution reaction, a reaction with an acylation reagent, and an addition reaction with bromine .Chemical Reactions Analysis
7-Bromo-5-chloro-1H-indole is a 7-substituted indole derivative. Its synthesis from 7-bromoindole-2-carboxylic acid has been reported . It has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus .Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The synthesis of indole derivatives has attracted increasing attention due to their biological activity against cancer cells, microbes, and various disorders in the human body .
- Methods of Application: The specific methods of synthesis vary, but the investigation of novel methods of synthesis has attracted the attention of the chemical community .
- Results or Outcomes: The application of indole derivatives has shown various biologically vital properties .
Biological Potential of Indole Derivatives
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: The methods of application depend on the specific biological activity being targeted. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results or Outcomes: Various indole derivatives have shown promising results in different biological activities. For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
Use of 7-Bromoindole
- Scientific Field: Biochemistry
- Application Summary: 7-Bromoindole is a 7-substituted indole derivative. It has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus .
- Results or Outcomes: The use of 7-Bromoindole has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus .
Synthesis of Selected Alkaloids
- Scientific Field: Organic Chemistry
- Application Summary: Indoles are significant in natural products and drugs, playing a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention .
- Methods of Application: The synthesis of indole derivatives, including 7-Bromo-5-chloro-1H-indole, can be used in the construction of indoles as a moiety in selected alkaloids .
- Results or Outcomes: The synthesis of indole derivatives has shown various biologically vital properties .
Antiviral Activity
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives possess various biological activities, including antiviral activity .
- Methods of Application: Specific indole derivatives were prepared and reported as antiviral agents .
- Results or Outcomes: Certain indole derivatives showed inhibitory activity against influenza A .
Synthesis of Indole Dyestuffs
- Scientific Field: Dye Chemistry
- Application Summary: 7-Bromoindole may be used in the synthesis of indole dyestuffs .
- Results or Outcomes: The use of 7-Bromoindole has been reported in the synthesis of indole dyestuffs .
Synthesis of Selected Alkaloids
- Scientific Field: Organic Chemistry
- Application Summary: Indoles are significant in natural products and drugs, playing a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention .
- Methods of Application: The synthesis of indole derivatives, including 7-Bromo-5-chloro-1H-indole, can be used in the construction of indoles as a moiety in selected alkaloids .
- Results or Outcomes: The synthesis of indole derivatives has shown various biologically vital properties .
Antiviral Activity
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives possess various biological activities, including antiviral activity .
- Methods of Application: Specific indole derivatives were prepared and reported as antiviral agents .
- Results or Outcomes: Certain indole derivatives showed inhibitory activity against influenza A .
Synthesis of Indole Dyestuffs
Safety And Hazards
7-Bromo-5-chloro-1H-indole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Propiedades
IUPAC Name |
7-bromo-5-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQDZTGRYHTJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646826 | |
| Record name | 7-Bromo-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-chloro-1H-indole | |
CAS RN |
292636-08-9 | |
| Record name | 7-Bromo-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-5-chloro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

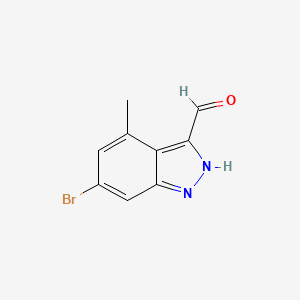
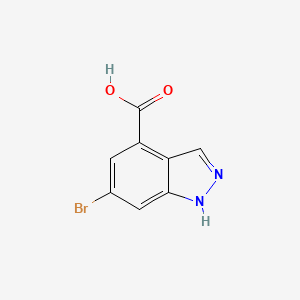

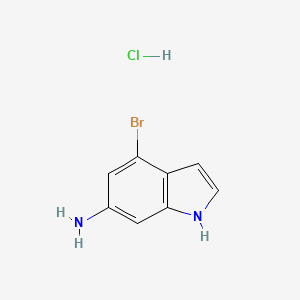
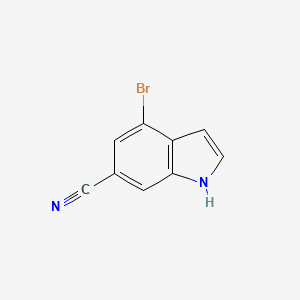
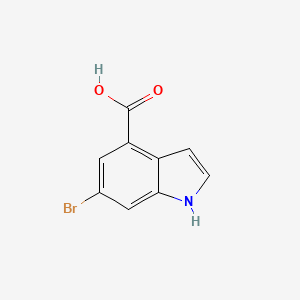
![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)
![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)
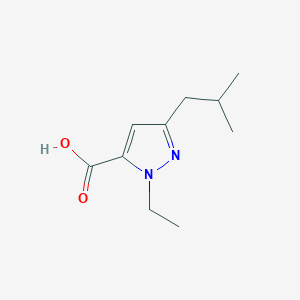

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)
![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)
![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)
